4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine
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Overview
Description
Scientific Research Applications
Iron(II) Complexes and Spin-Crossover Phenomena
- Study 1: Investigated iron(II) complexes using 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The study highlighted the interplay between spin-crossover and crystallographic phase changes in these complexes, contributing to the understanding of spin transition and structural changes in metal-organic frameworks (Cook et al., 2015).
Development of Functionalized Pyridines
- Study 2: Focused on the synthesis of functionalized pyridines, including those with 4-pyridyl groups, demonstrating their applications in creating new chemical entities. This research aids in the expansion of pyridine chemistry (Schmidt et al., 2006).
Water Oxidation Catalysis
- Study 3: Explored the use of 4-substituted pyridine ligands in dinuclear complexes for water oxidation, highlighting the potential of these compounds in catalysis and renewable energy applications (Zong & Thummel, 2005).
Sulfonated Pyridine Structures
- Study 4: Investigated the structure of a sulfonated pyridine compound, providing insights into molecular conformation and hydrogen bonding, useful for designing new materials and pharmaceuticals (Kuyinu et al., 2011).
Anticancer Potential of Pyridine-Thiazole Hybrids
- Study 6: Synthesized novel pyridine-thiazole hybrid molecules and evaluated their anticancer properties. This study contributes to the development of new anticancer agents (Ivasechko et al., 2022).
Catalytic Applications in Organic Reactions
- Study 7: Examined palladium complexes with pyridyl ligands for catalytic applications, particularly in the Suzuki-Miyaura reaction, demonstrating the versatility of pyridine derivatives in organic synthesis (Amadio et al., 2012).
Fluorescent Sensor Development
- Study 8: Reported the development of a fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+, showcasing the utility of pyridine derivatives in sensor technology (Hagimori et al., 2011).
Spin-Crossover in Metal Complexes
- Study 9: Explored the synthesis of pyridine derivatives leading to spin-crossover in iron(II) complexes, contributing to material science and molecular magnetism (Cook et al., 2015).
Synthesis and Antimicrobial Activities
- Study 10: Investigated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the pharmaceutical potential of pyridine derivatives (Bayrak et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBBLTFGXASNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCSCCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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